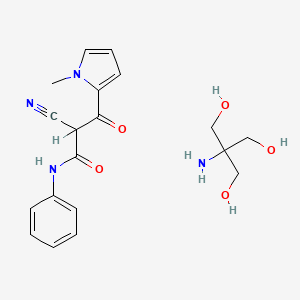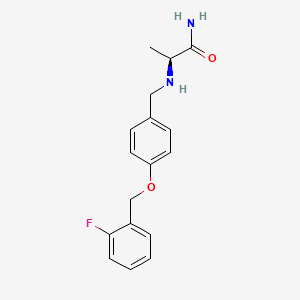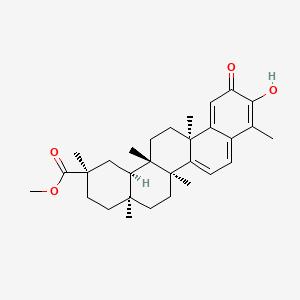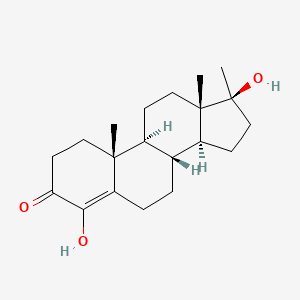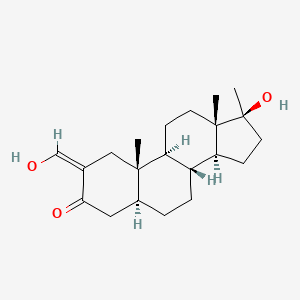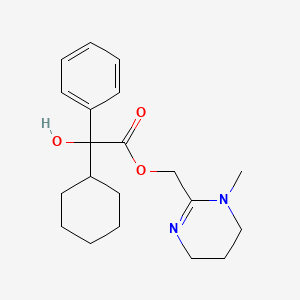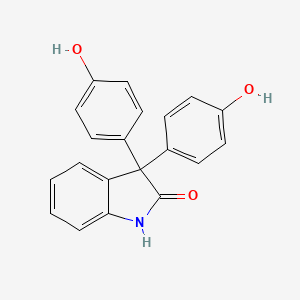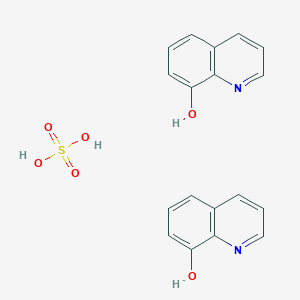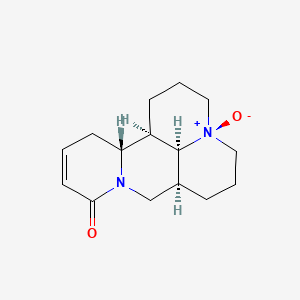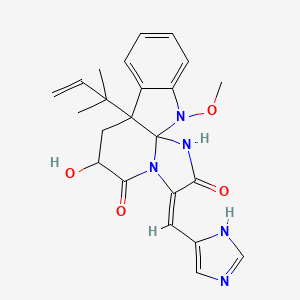
Neoxaline
描述
新氧化碱是一种从日本曲霉 (Aspergillus japonicus) 中分离得到的生物活性生物碱。它以其抗有丝分裂特性而闻名,这意味着它可以抑制细胞分裂。新氧化碱还显示出对血小板聚集的弱抑制活性,并对中枢神经系统具有刺激作用 .
作用机制
新氧化碱主要通过抑制微管聚合发挥其作用,微管聚合对于细胞分裂至关重要。这种抑制导致细胞周期在 G2/M 期停滞,阻止细胞成功分裂。这种机制类似于其他抗有丝分裂剂,突出了其作为抗癌化合物的潜力 .
生化分析
Biochemical Properties
Neoxaline interacts with various enzymes and proteins in biochemical reactions. It is an antimitotic agent, which means it interferes with mitosis or cell division . This interaction with the cell’s division machinery suggests that this compound may interact with proteins involved in cell cycle regulation .
Cellular Effects
This compound has been found to inhibit cell proliferation and induce cell cycle arrest at the G2/M phase in Jurkat cells . This suggests that this compound can influence cell function by impacting cell signaling pathways and gene expression related to the cell cycle .
Molecular Mechanism
The molecular mechanism of this compound involves the highly stereoselective introduction of a reverse prenyl group to create a quaternary carbon stereocenter . This process involves cautious stepwise oxidations with cyclizations from the indoline, assembly of (Z)-dehydrohistidine, and photoisomerization of unnatural (Z)-neoxaline to the natural (E)-neoxaline .
Dosage Effects in Animal Models
Animal models are essential for understanding the pathogenesis of diseases like diabetes and for finding new therapies and cures .
Metabolic Pathways
This compound is part of the roquefortine/meleagrin biosynthetic pathway . This pathway involves several enzymes and cofactors, and the end product is recognized as epi-neoxaline .
Transport and Distribution
After a drug enters the systemic circulation, it is generally distributed unevenly due to differences in blood perfusion, tissue binding, regional pH, and permeability of cell membranes .
Subcellular Localization
The localization of a drug within a cell can be predicted using machine learning methods . These methods have been trained to predict the localization of plant proteins or the localization of eukaryotic effector proteins to chloroplasts, mitochondria, or nuclei in the plant cell .
准备方法
合成路线和反应条件: 新氧化碱的全合成涉及多个关键步骤:
反向异戊二烯基的引入: 此步骤利用 (−)-3a-羟基呋喃吲哚啉作为构建模块,创建了一个季碳立体中心。
吲哚啉螺胺的构建: 这是通过从吲哚啉小心地逐步氧化与环化来实现的。
(Z)-脱氢组氨酸的组装: 此步骤对于核心结构的形成至关重要。
工业生产方法: 全合成过程非常复杂,涉及多个步骤,这使得大规模生产具有挑战性 .
反应类型:
氧化: 新氧化碱可以发生氧化反应,尤其是在其合成过程中。
环化: 这是其吲哚啉螺胺结构形成的关键步骤。
光异构化: (Z)-新氧化碱转化为 (E)-新氧化碱.
常用试剂和条件:
氧化剂: 用于逐步氧化过程。
光源: 用于光异构化步骤。
溶剂: 如四氢呋喃、甲苯和二氯甲烷等常用溶剂.
主要产物:
科学研究应用
新氧化碱在科学研究中有多种应用:
化学: 它作为研究复杂生物碱合成的模型化合物。
生物学: 其抗有丝分裂特性使其成为研究细胞分裂和癌症生物学的宝贵工具。
相似化合物的比较
新氧化碱属于一类生物碱家族,其中包括氧化碱和 Meleagrin 等化合物。这些化合物具有相似的结构和生物活性,但其特定的分子构型和生物活性不同 .
类似化合物:
氧化碱: 另一种具有类似抗有丝分裂特性的真菌生物碱。
Meleagrin: 以其对各种癌细胞系的细胞毒性而闻名.
新氧化碱因其独特的合成途径和特定的生物活性而脱颖而出,使其成为进一步研究和潜在治疗应用的宝贵化合物。
属性
IUPAC Name |
(14E)-11-hydroxy-14-(1H-imidazol-5-ylmethylidene)-2-methoxy-9-(2-methylbut-3-en-2-yl)-2,13,16-triazatetracyclo[7.7.0.01,13.03,8]hexadeca-3,5,7-triene-12,15-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O4/c1-5-21(2,3)22-11-18(29)20(31)27-17(10-14-12-24-13-25-14)19(30)26-23(22,27)28(32-4)16-9-7-6-8-15(16)22/h5-10,12-13,18,29H,1,11H2,2-4H3,(H,24,25)(H,26,30)/b17-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHLNXXASUKFCCX-LICLKQGHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=C)C12CC(C(=O)N3C1(NC(=O)C3=CC4=CN=CN4)N(C5=CC=CC=C25)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C=C)C12CC(C(=O)N\3C1(NC(=O)/C3=C\C4=CN=CN4)N(C5=CC=CC=C25)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80893992 | |
| Record name | Neoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80893992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71812-10-7 | |
| Record name | Neoxaline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071812107 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80893992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is neoxaline and where is it found?
A1: this compound is an indole alkaloid characterized by a unique indoline spiroaminal framework. [, ] It was first discovered as a secondary metabolite produced by the fungus Aspergillus japonicus Fg-551. [, ] It has also been found in other Aspergillus species, as well as in Penicillium species. [, , , ]
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C23H25N5O4. [] Based on this formula, the molecular weight is calculated to be 435.47 g/mol.
Q3: How was the structure of this compound elucidated?
A3: The structure of this compound was initially proposed based on spectroscopic data, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. [, ] The absolute stereochemistry was later confirmed through total synthesis. [, ]
Q4: What is known about the biosynthesis of this compound?
A4: this compound biosynthesis is linked to the roquefortine/meleagrin pathway in fungi. [, ] This pathway involves a series of enzymatic reactions starting from tryptophan and geranyl pyrophosphate. Studies have identified specific enzymes and intermediates involved in the formation of the indoline spiroaminal framework characteristic of this compound. []
Q5: Have any total syntheses of this compound been reported?
A5: Yes, several total syntheses of this compound have been achieved. [, , , ] These syntheses typically involve strategies for the stereoselective construction of the indoline spiroaminal framework, often utilizing furoindoline derivatives as key intermediates. [, , ]
Q6: Does this compound exhibit any biological activity?
A6: this compound has been reported to bind to tubulin, a protein crucial for cell division. [, ] This binding interaction inhibits tubulin polymerization, which can disrupt cell division. [, ]
Q7: Has the structure-activity relationship (SAR) of this compound been investigated?
A7: While comprehensive SAR studies on this compound are limited, some information can be gleaned from the activity of related compounds in the roquefortine/meleagrin pathway. [] Modifications to the core structure, particularly the indoline spiroaminal moiety, are likely to impact its biological activity. [, ]
Q8: Are there any known analytical methods for detecting and quantifying this compound?
A9: Analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry are commonly employed for the detection and quantification of this compound in complex mixtures, such as fungal extracts. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


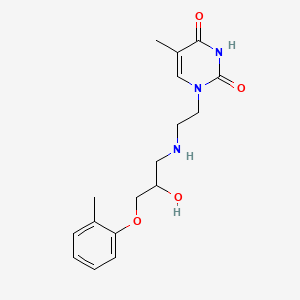
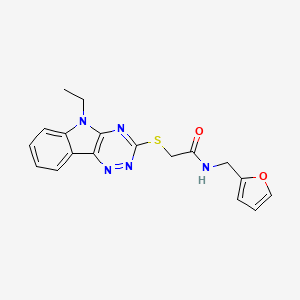
![N-(1-phenylethyl)-2-[(5-propyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B1678107.png)
